6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one
CAS No.: 79040-13-4
Cat. No.: VC17175447
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79040-13-4 |
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Molecular Formula | C18H20N2O4 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | 2-methyl-4-[4-[(2-methyl-6-oxo-2,3-dihydropyran-4-yl)amino]anilino]-2,3-dihydropyran-6-one |
Standard InChI | InChI=1S/C18H20N2O4/c1-11-7-15(9-17(21)23-11)19-13-3-5-14(6-4-13)20-16-8-12(2)24-18(22)10-16/h3-6,9-12,19-20H,7-8H2,1-2H3 |
Standard InChI Key | KVWURTWAXZTMOL-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(=CC(=O)O1)NC2=CC=C(C=C2)NC3=CC(=O)OC(C3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate architecture:
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Core framework: Two partially saturated γ-pyranone rings (5,6-dihydro-2H-pyran-2-one) form the backbone.
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Substituents:
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A methyl group at position 6 of the first pyranone ring.
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A 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl group linked via an anilino bridge (-NH-C6H4-) to position 4 of the second pyranone.
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The planar γ-pyranone rings enable π-π stacking interactions, while the anilino linker introduces conformational flexibility. Hydrogen-bonding sites at the carbonyl (C=O) and amine (NH) groups further enhance its potential for molecular recognition .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular formula | |
Molecular weight | 328.4 g/mol |
Hydrogen bond acceptors | 4 |
Hydrogen bond donors | 2 |
Rotatable bonds | 4 |
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
While no explicit synthesis route is documented for this compound, retroanalysis suggests feasible strategies:
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Ring formation: Cyclocondensation of diketones with amines or hydrazines, as seen in related dihydro-pyranone syntheses .
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Anilino bridge installation: Ullmann coupling or Buchwald-Hartwig amination to link the pyranone subunits.
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Functionalization: Methylation via nucleophilic substitution or reductive amination.
Analogous Syntheses
Compounds with similar scaffolds, such as 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CID: N/A), employ multicomponent reactions (e.g., Hantzsch synthesis) under acidic conditions . For instance, cyclization of β-ketoesters with aryl amines yields dihydro-pyranones, while Suzuki-Miyaura cross-coupling could introduce aryl groups .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (estimated via XLogP3: 2.1) indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. Polar surface area (PSA: 89.9 Ų) aligns with Rule-of-Five guidelines, hinting at oral bioavailability potential .
Stability Profile
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Thermal stability: Pyranone derivatives typically decompose above 200°C, though experimental data are lacking.
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Photostability: Conjugated dienes in the structure may predispose it to UV-induced degradation.
Comparative Analysis with Structural Analogs
Antimicrobial Analogs
3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one (CID: N/A) shares a fused heterocyclic core and shows MIC values of 8 μg/mL against S. aureus . The target compound’s pyranone rings may similarly disrupt cell wall synthesis.
Anticancer Analogs
4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile inhibits HeLa cells (IC₅₀: 5.3 μM) by tubulin polymerization disruption . The anilino bridge in the target compound could enable analogous mechanisms.
Future Directions
Synthesis Optimization
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Explore microwave-assisted synthesis to reduce reaction times.
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Investigate enantioselective routes for chiral variants.
Biological Screening
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Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and microbial panels.
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Evaluate pharmacokinetics in rodent models.
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